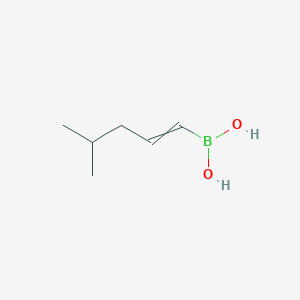

4-methylpent-1-enylboronic Acid

Description

Boronic acids are organoboron compounds characterized by a boron atom attached to two hydroxyl groups and an organic substituent. They are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon bonds for pharmaceuticals, agrochemicals, and advanced materials . These compounds share a common boronic acid functional group but differ in substituents, which critically influence their reactivity, stability, and applications. This article focuses on structurally related phenylboronic acids to infer comparative insights.

Properties

Molecular Formula |

C6H13BO2 |

|---|---|

Molecular Weight |

127.98 g/mol |

IUPAC Name |

4-methylpent-1-enylboronic acid |

InChI |

InChI=1S/C6H13BO2/c1-6(2)4-3-5-7(8)9/h3,5-6,8-9H,4H2,1-2H3 |

InChI Key |

OLTGERMANPOCTC-UHFFFAOYSA-N |

Canonical SMILES |

B(C=CCC(C)C)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Electron-Donating Groups (e.g., -OCH₃) : Enhance reactivity in Suzuki couplings by increasing electron density at the boron center .

- Electron-Withdrawing Groups (e.g., -COOEt) : Improve stability but may reduce coupling efficiency due to decreased boron electrophilicity .

- Bifunctional Substituents (e.g., -SH, -NHSO₂CH₃) : Enable applications beyond catalysis, such as biosensing (thiol-mediated binding) or polymer cross-linking .

- Bulky Substituents (e.g., piperazinylmethyl) : Introduce steric hindrance, affecting reaction kinetics but enabling selective binding in medicinal chemistry .

Reactivity in Suzuki-Miyaura Couplings

- 4-Methoxyphenylboronic acid demonstrates high reactivity with aryl halides, achieving >90% yields in palladium-catalyzed reactions under mild conditions .

- 4-(Ethoxycarbonyl)phenylboronic acid requires stronger bases (e.g., K₂CO₃) and elevated temperatures for efficient coupling, reflecting its electron-withdrawing nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.